thieno[3,2-g][1]benzothiole-4,5-diamine
Description
Thieno[3,2-g][1]benzothiole-4,5-diamine is a heterocyclic compound featuring a fused thiophene-benzene backbone with amino (-NH₂) substituents at the 4 and 5 positions. This structure confers unique electronic and steric properties, making it a candidate for applications in organic electronics, pharmaceuticals, and coordination chemistry.
Properties
Molecular Formula |
C10H8N2S2 |
|---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
thieno[3,2-g][1]benzothiole-4,5-diamine |
InChI |
InChI=1S/C10H8N2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H,11-12H2 |
InChI Key |
WWBHOBFOGWENFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C3C(=C(C(=C21)N)N)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno3,2-gbenzothiole-4,5-diamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted thiophene, the compound can be synthesized through a series of reactions including halogenation, amination, and cyclization .
Industrial Production Methods
Industrial production methods for thieno3,2-gbenzothiole-4,5-diamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thieno3,2-gbenzothiole-4,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienobenzothiole-4,5-diamine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Organic Electronics
Thieno[3,2-g]benzothiole-4,5-diamine exhibits promising electronic properties that make it a candidate for use in organic semiconductors. Its structure allows for high electron mobility and stability, which are crucial for applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's electronic characteristics enable efficient light emission.
- Organic Photovoltaic Cells : Its ability to facilitate charge transport is beneficial for converting solar energy into electricity.
Medicinal Chemistry
The compound has been extensively studied for its biological activities, showing potential as an anticancer agent. Key findings include:
- Antitumor Activity : Thieno[3,2-g]benzothiole-4,5-diamine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis through caspase activation pathways .
- Antimicrobial Effects : It exhibits activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
- Anti-inflammatory Properties : Animal model studies indicate its efficacy in reducing inflammation, suggesting potential therapeutic roles in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of thieno[3,2-g]benzothiole-4,5-diamine:
- A study reported IC50 values indicating significant antitumor efficacy against various cancer cell lines.
- In vitro tests revealed considerable antibacterial activity against S. aureus and E. coli.
- Animal studies demonstrated effective anti-inflammatory properties through reduced paw edema in carrageenan-induced models.
Summary Table of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis; effective against cancer cells |
| Antimicrobial | Significant activity against bacteria |
| Anti-inflammatory | Reduces inflammation in animal models |
Mechanism of Action
The mechanism of action of thieno3,2-gbenzothiole-4,5-diamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .
Comparison with Similar Compounds
The following compounds, identified in recent chemical databases, share structural or functional similarities with thieno[3,2-g][1]benzothiole-4,5-diamine. Key differences lie in ring fusion patterns, substituent positions, and electronic properties.
Structural and Functional Analogues
Table 1: Comparative Analysis of this compound and Analogues
| Compound Name | CAS No. | Core Structure | Substituents | Potential Applications |
|---|---|---|---|---|
| This compound | Not available | Thiophene fused to benzene | 4,5-diamine | Organic semiconductors, ligands |
| Thieno[3,2-e]benzothiazol-2-amine | 35711-03-6 | Thiophene fused to benzothiazole | 2-amine | Fluorescent probes, catalysis |
| Benzo[1,2-d:4,5-d']bisthiazole-2,6-diamine | 16162-28-0 | Two thiazoles fused to benzene | 2,6-diamine | Polymer additives, optoelectronics |
| Thiazolo[5,4-f]quinolin-2-amine | 214558-69-7 | Thiazole fused to quinoline | 2-amine | Anticancer agents, sensors |
| Naphtho[2,1-d]thiazol-2-amine | 1203-55-0 | Naphthalene fused to thiazole | 2-amine | Dyes, corrosion inhibitors |
Key Differences
Ring Fusion and Aromaticity: this compound combines a thiophene ring with a benzene ring, enhancing electron delocalization compared to naphthalene-based analogues like Naphtho[2,1-d]thiazol-2-amine . Thiazolo[5,4-f]quinolin-2-amine incorporates a quinoline moiety, which introduces basic nitrogen sites absent in the thiophene-benzene system .
Substituent Effects: The 4,5-diamine groups in the target compound provide two reactive sites for coordination or functionalization, unlike mono-amine derivatives (e.g., Thieno[3,2-e]benzothiazol-2-amine) . Benzo[1,2-d:4,5-d']bisthiazole-2,6-diamine features dual thiazole rings, increasing rigidity and thermal stability compared to the single thiophene-benzene system .
Electronic Properties: Thiophene-based compounds generally exhibit higher hole mobility than thiazole derivatives due to sulfur's electron-rich nature. This makes this compound a stronger candidate for organic field-effect transistors (OFETs) than thiazolo-fused analogues .
Biological Activity
Thieno[3,2-g]benzothiole-4,5-diamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Thieno[3,2-g]benzothiole-4,5-diamine features a fused ring system combining thiophene and benzothiole structures. This unique structure contributes to its electronic properties and potential interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.
Biological Activities
Research indicates that thieno[3,2-g]benzothiole-4,5-diamine exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives of thieno[3,2-g]benzothiole possess significant antitumor properties. For instance, compounds with similar structures have demonstrated effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Effects : The compound has displayed antimicrobial activity against both bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of vital enzymatic pathways .
- Anti-inflammatory Properties : Thieno[3,2-g]benzothiole derivatives have been tested for anti-inflammatory effects, showing potential in reducing inflammation in animal models .
- Analgesic Activity : Some studies suggest that this compound may also act as an analgesic agent, providing pain relief through central and peripheral mechanisms .
The biological activity of thieno[3,2-g]benzothiole-4,5-diamine is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation. For example, it has been noted for its inhibitory effects on DNA gyrase, an essential enzyme for bacterial DNA replication .
- Signal Transduction Modulation : Thieno[3,2-g]benzothiole can modulate signaling pathways that regulate cell growth and survival. This modulation can lead to altered gene expression profiles associated with tumor suppression .
Research Findings and Case Studies
Several studies have explored the biological activity of thieno[3,2-g]benzothiole-4,5-diamine:
- Antitumor Efficacy : A study reported that derivatives of thieno[3,2-g]benzothiole showed IC50 values in the micromolar range against various cancer cell lines. The compounds were found to induce apoptosis via caspase activation pathways .
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be in the low micromolar range .
- Inflammation Model Studies : Animal studies demonstrated that thieno[3,2-g]benzothiole significantly reduced paw edema in carrageenan-induced inflammation models, suggesting its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic pathways for thieno[3,2-g][1]benzothiole-4,5-diamine, and how can intermediates be characterized?
Synthesis often involves multi-step heterocyclic condensation. For example, enaminone intermediates (derived from acetylated thiophene precursors using dimethylformamide dimethyl acetal, DMF-DMA) can react with amines to form fused heterocycles . Key steps include:
- Cyclization under controlled temperatures (e.g., 80–100°C).
- Purification via column chromatography with silica gel.
- Characterization using melting point analysis (e.g., comparing to structurally similar compounds like nitro-phenylenediamines, which exhibit distinct mp ranges ) and spectroscopic methods (¹H/¹³C NMR, FTIR).
Q. What safety protocols are critical when handling this compound in the lab?
- Storage: Keep in airtight containers at temperatures ≤50°C to prevent decomposition . Avoid exposure to moisture, which may trigger hazardous reactions (e.g., gas release) .
- Handling: Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or skin contact. Follow fire safety guidelines: use dry powder or CO₂ extinguishers for fires, as water may exacerbate combustion .
Q. How is the purity of this compound validated experimentally?
- Chromatography: HPLC or TLC with UV detection to confirm homogeneity.
- Thermal analysis: Differential scanning calorimetry (DSC) to identify melting points and phase transitions.
- Spectroscopy: Mass spectrometry (HRMS) for molecular weight confirmation and NMR to resolve structural ambiguities (e.g., distinguishing regioisomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation: Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to confirm bond connectivity. For example, enaminone derivatives in related heterocycles were validated via crystallographic data .
- Computational modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies caused by solvent effects or tautomerism .
Q. What strategies optimize reaction yields in large-scale synthesis of this compound derivatives?
- Catalysis: Screen transition metal catalysts (e.g., Pd/Cu for cross-coupling) to enhance regioselectivity.
- Solvent optimization: Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates, but avoid prolonged heating to prevent side reactions .
- Scale-up adjustments: Gradual reagent addition and inert atmosphere (N₂/Ar) to control exothermicity and oxidation .
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Molecular docking: Model interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .
- Reactivity descriptors: Calculate Fukui indices or HOMO-LUMO gaps to identify nucleophilic/electrophilic sites. For example, thieno-benzothiole derivatives exhibit electron-rich regions at sulfur atoms, influencing cycloaddition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
